

BP Fluor 594 Alkyne: A Technical Guide for Advanced Bio-imaging

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Compound of Interest		
Compound Name:	BP Fluor 594 Alkyne	
Cat. No.:	B15622350	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 Alkyne is a fluorescent probe widely utilized in biological research for the detection and visualization of azide-modified biomolecules.[1] This bright, red-fluorescent dye is functionalized with an alkyne group, enabling it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2][3] This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the BP Fluor 594 dye to the target molecule.[1] Its high water solubility and pH insensitivity (from pH 4 to 10) make it a robust tool for a variety of applications in complex biological media, including imaging and flow cytometry. [2][4][5] BP Fluor 594 is spectrally similar to other well-known red-fluorescent dyes such as Alexa Fluor® 594 and DyLight® 594.[2][3]

Core Properties and Specifications

The utility of **BP Fluor 594 Alkyne** in research is underpinned by its photophysical and chemical properties. Below is a summary of the key quantitative data for BP Fluor 594 and its derivatives.

Photophysical Properties



Property	Value	Source
Excitation Maximum	~590 nm	[4][5][6]
Emission Maximum	~617 nm	[4][5][6]
Extinction Coefficient	~92,000 cm ⁻¹ M ⁻¹	[4][6]
Recommended Laser Lines	561 nm or 594 nm	[2][4][5]

Note: Data is for the BP Fluor 594 core dye. Specific values for the alkyne derivative may vary slightly.

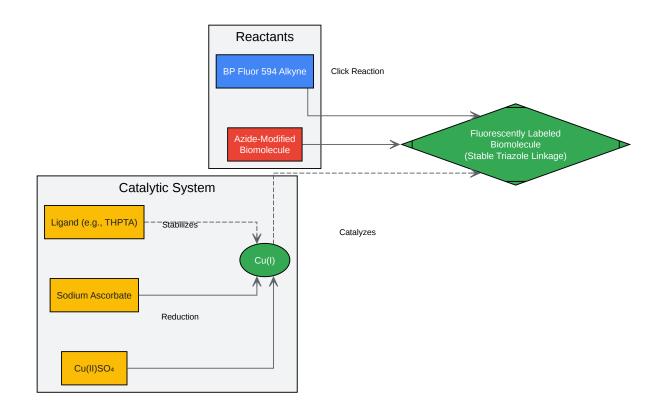
Physicochemical Properties

Property	- Value	Source
Molecular Weight	~758.9 g/mol	[2]
Solubility	Water, DMSO, DMF	[2][4]
Storage Conditions	-20°C, desiccated, protected from light	[2][4]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

BP Fluor 594 Alkyne is employed in a highly efficient and specific bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of **BP Fluor 594 Alkyne** and an azide group on a target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).





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Figure 1. Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide a general framework for the use of **BP Fluor 594 Alkyne** in labeling various biological samples. Optimization may be required for specific applications.

Labeling of Purified Biomolecules (e.g., Proteins, Oligonucleotides)



This protocol is suitable for the in vitro labeling of purified biomolecules that have been modified to contain an azide group.

Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- BP Fluor 594 Alkyne, dissolved in DMSO to a stock concentration of 1-10 mM
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in deionized water)
- Sodium Ascorbate stock solution (e.g., 100-250 mM in deionized water, freshly prepared)
- Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in deionized water or DMSO)

Procedure:

- In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in buffer.
- Add the BP Fluor 594 Alkyne stock solution to achieve a 2-10 fold molar excess over the biomolecule.
- Add the copper-stabilizing ligand to the reaction mixture.
- Add the CuSO₄ stock solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- The labeled biomolecule can be purified from excess reagents by methods such as ethanol precipitation (for DNA), size exclusion chromatography, or dialysis.

Labeling of Cell Lysates

This protocol is designed for the labeling of azide-modified proteins within a complex cell lysate.



Materials:

- Cell lysate containing azide-modified proteins (1-5 mg/mL)
- PBS buffer
- BP Fluor 594 Alkyne stock solution (e.g., 2.5 mM in DMSO or water)
- THPTA ligand stock solution (e.g., 100 mM in water)
- CuSO₄ stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

Procedure:

- In a microcentrifuge tube, combine 50 μL of cell lysate with 90 μL of PBS buffer.
- Add 20 μL of the BP Fluor 594 Alkyne stock solution.
- Add 10 μL of the THPTA solution and vortex briefly.
- Add 10 μL of the CuSO₄ solution and vortex briefly.
- Initiate the reaction by adding 10 μL of the sodium ascorbate solution and vortex briefly.
- Incubate the reaction for 30 minutes at room temperature, protected from light.
- The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, western blotting).

Imaging of Azide-Labeled Components in Fixed Cells

This protocol outlines the steps for fluorescently labeling and imaging azide-modified molecules within fixed cells.

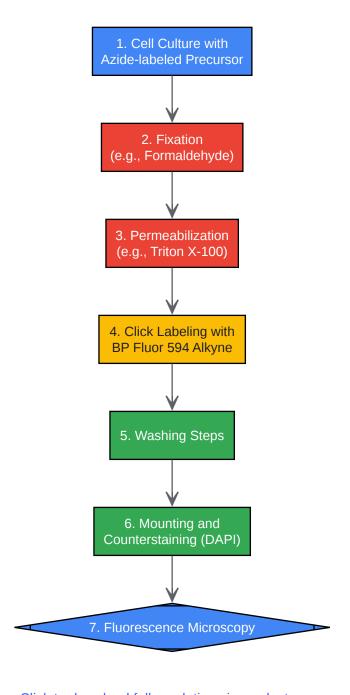
Materials:

Cells grown on coverslips, with azide-labeled components



- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)
- Wash buffer (e.g., 3% BSA in PBS)
- Click-iT® reaction cocktail (prepare fresh):
 - Click-iT® reaction buffer
 - Copper protectant
 - BP Fluor 594 Alkyne
 - Click-iT® reaction buffer additive
- Mounting medium with DAPI (for nuclear counterstain)





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Figure 2. Experimental workflow for imaging azide-labeled molecules in fixed cells.

Procedure:

- Fixation: Add 3.7% formaldehyde in PBS to the cells on coverslips and incubate for 15 minutes at room temperature.
- Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.



- Permeabilization: Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.
- Washing: Remove the permeabilization buffer and wash the cells with 3% BSA in PBS.
- Click Labeling: Prepare the Click-iT® reaction cocktail according to the manufacturer's
 instructions, including BP Fluor 594 Alkyne. Add the cocktail to the cells and incubate for 30
 minutes at room temperature, protected from light.
- Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by a wash with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with a nuclear counterstain such as DAPI if desired.
- Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for BP Fluor 594 (e.g., Texas Red® or similar).

Applications in Research and Drug Development

The versatility of **BP Fluor 594 Alkyne** and the CuAAC reaction has led to its adoption in a wide range of applications, including:

- Proteomics: Labeling and identification of newly synthesized proteins.
- Genomics and Transcriptomics: Visualization of DNA replication and RNA synthesis.
- Glycobiology: Detection and imaging of glycans in cells and tissues.
- Drug Development: Tracking the cellular uptake and distribution of alkyne-modified drug candidates.
- High-Throughput Screening: Development of assays for monitoring cellular processes.

Conclusion

BP Fluor 594 Alkyne is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its bright red fluorescence, coupled with the high specificity and



efficiency of the copper-catalyzed click chemistry reaction, makes it an invaluable reagent for researchers in cell biology, molecular biology, and drug discovery. The straightforward and robust protocols for its use in a variety of contexts, from purified biomolecules to whole cells, ensure its continued and widespread application in advancing our understanding of complex biological systems.

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